molecular formula C12H10N2O3 B14248815 8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one CAS No. 501411-06-9

8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one

Cat. No.: B14248815
CAS No.: 501411-06-9
M. Wt: 230.22 g/mol
InChI Key: CNYDBWPXQVBEFC-UHFFFAOYSA-N
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Description

8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one is a heterocyclic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

Similar compounds to 8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one include other indole derivatives and oxadiazine-containing molecules. Some examples are:

The uniqueness of this compound lies in its combined indole and oxadiazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

501411-06-9

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

8-methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one

InChI

InChI=1S/C12H10N2O3/c1-7-11-6-8-5-9(16-2)3-4-10(8)14(11)12(15)17-13-7/h3-6H,1-2H3

InChI Key

CNYDBWPXQVBEFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)N2C1=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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